Methyl 8-azido-9-hydroxynonanoate
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Overview
Description
Methyl 8-azido-9-hydroxynonanoate: is an organic compound with the molecular formula C10H19N3O3 It is a derivative of nonanoic acid, featuring both azido and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: LiAlH4 or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl azides.
Scientific Research Applications
Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can undergo click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming new C-N bonds.
Hydroxyl Group: Can undergo oxidation to form carbonyl compounds, which are key intermediates in various synthetic pathways.
Comparison with Similar Compounds
Methyl 9-hydroxynonanoate: Lacks the azido group but shares the hydroxyl functionality.
Azidothymidine (AZT): Contains an azido group and is used as an antiviral drug.
Uniqueness: Methyl 8-azido-9-hydroxynonanoate is unique due to the combination of azido and hydroxyl groups on a nonanoate backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
89248-79-3 |
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Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
methyl 8-azido-9-hydroxynonanoate |
InChI |
InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3 |
InChI Key |
QHKSHBRHTGEPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(CO)N=[N+]=[N-] |
Origin of Product |
United States |
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